1-(Bromoacetyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromoacetyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones, which are four-membered lactam ringsThe azetidinone ring is a crucial structural feature in many biologically active molecules, including antibiotics like penicillin and cephalosporin .
Vorbereitungsmethoden
The synthesis of 1-(Bromoacetyl)azetidin-2-one can be achieved through several routes. One common method involves the reaction of azetidin-2-one with bromoacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Another approach involves the use of diethyl chlorophosphate as a reagent in a one-pot sequence synthesis. This method involves the reaction of amines and aldehydes with carboxylic acids, followed by the addition of diethyl chlorophosphate to form the azetidinone ring .
Analyse Chemischer Reaktionen
1-(Bromoacetyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.
Cycloaddition Reactions: The azetidinone ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Bromoacetyl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use it to study the mechanisms of action of azetidinone-based drugs and to develop new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(Bromoacetyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression .
Vergleich Mit ähnlichen Verbindungen
1-(Bromoacetyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(Chloroacetyl)azetidin-2-one: Similar in structure but with a chloro group instead of a bromo group. It exhibits different reactivity and biological activity.
1-(Fluoroacetyl)azetidin-2-one: Contains a fluoro group, which can significantly alter its chemical properties and biological effects.
1-(Hydroxyacetyl)azetidin-2-one: The hydroxy group makes it more hydrophilic and can affect its interaction with biological targets.
These compounds highlight the versatility of the azetidinone scaffold and its potential for modification to achieve desired properties and activities .
Eigenschaften
CAS-Nummer |
247192-11-6 |
---|---|
Molekularformel |
C5H6BrNO2 |
Molekulargewicht |
192.01 g/mol |
IUPAC-Name |
1-(2-bromoacetyl)azetidin-2-one |
InChI |
InChI=1S/C5H6BrNO2/c6-3-5(9)7-2-1-4(7)8/h1-3H2 |
InChI-Schlüssel |
FJFOWEOJWXAKHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1=O)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.